Disulfide, bis(2-chloroethyl)
Overview
Description
Synthesis Analysis
The synthesis of disulfide compounds can be achieved through different methods. For instance, bis(dialkylthiocarbamoyl) disulfides are synthesized directly from dialkylamines and carbon disulfide by electrolysis under constant voltage in a two-layer system of electrolysis solvents or in a homogeneous solution using dimethylformamide and/or acetonitrile . Another method involves the intermolecular coupling reactions of thiobenzamides with DDQ in dichloromethane to synthesize bis(phenylidenebenzeneamine)-1-disulfide with good yields .
Molecular Structure Analysis
The molecular structure of disulfide compounds can vary significantly. For example, the crystal structure of bis(2-chlorophenyl) disulfide shows that the two chlorophenyl rings are synclinally related with a torsion angle down the disulfide bond vector . In another case, the crystal structure of bis(tert-butylsulfonyl) disulfide reveals that the SO2−S bond distance is longer than that of S−S, indicating considerable double-bond character along the S−O bonds .
Chemical Reactions Analysis
Disulfide compounds can undergo various chemical reactions. Coordination compounds with bis(benzimidazole) disulfide and metal halides show that the disulfide ligand can be cleaved when coordinated to nickel(II), forming six-membered chelates with the nickel(II) in a distorted square planar geometry . Additionally, bis(diorganylthiophosphinoyl)-disulfides have been used as sulfenylation reagents in the presence of CCl4, leading to a more efficient utilization of disulfides .
Physical and Chemical Properties Analysis
The physical and chemical properties of disulfide compounds are influenced by their molecular structure. The crystal structure analysis provides insights into the spatial arrangement of atoms within the molecule, which can affect properties such as solubility, melting point, and reactivity. For example, the crystal structure of bis(2-chlorophenyl) disulfide indicates a specific spatial arrangement that could influence its physical properties . The electrosynthesis of bis(dialkylthiocarbamoyl) disulfides suggests that these compounds can be synthesized in various solvent systems, which may affect their solubility and potential applications .
Scientific Research Applications
Self-Healing Elastomers : Bis(4-aminophenyl) disulfide, a related compound, is used as a dynamic crosslinker for designing self-healing poly(urea–urethane) elastomers, demonstrating quantitative healing efficiency at room temperature without any catalyst or external intervention (Rekondo et al., 2014).
Electrosynthesis Applications : Bis(dialkylthiocarbamoyl) disulfides, produced from dialkylamines and carbon disulfide, have been synthesized effectively via electrolysis, demonstrating the potential for electrosynthesis applications (Torii, Tanaka, & Misima, 1978).
Optical Detection : A functionalized metal-organic framework (MOF) material, Zr-BTC, has been synthesized for the detection of 2-Chloroethyl ethyl sulfide (CEES), a simulant for the chemical warfare agent bis(2-chloroethyl) sulfide, also known as mustard gas (Abuzalat et al., 2021).
Photocatalytic Oxidation : Research on the photocatalytic oxidation of gaseous 2-chloroethyl ethyl sulfide over TiO2 has been conducted, revealing a variety of intermediates and final products, providing insights into possible reaction mechanisms (Martyanov & Klabunde, 2003).
Biochemical Properties : The isomeric forms of N,N'-bis[N-(2-chloroethyl)-N-nitrosocarbamoyl] cystamine (CNCC) have been analyzed, showing distinct biochemical and cytotoxic properties, which are essential for understanding their biological effects (Farhi et al., 1984).
SAMs Patterning : Zirconium−organophosphonate monolayers containing embedded disulfide bonds have been developed for ultra-high-resolution patterning of self-assembled monolayer films (SAMs) by atomic force microscopic (AFM) anodization (Wang and Lieberman, 2003).
Molecular Conformation Study : The study of bis[2-(1H-benzimidazol-2-yl)phenyl]disulfide derivatives has revealed the impact of weak sulfur interactions and hydrogen bonds on their conformation, which has implications for understanding molecular structures (Esparza-Ruiz et al., 2007).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
1-chloro-2-(2-chloroethyldisulfanyl)ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2S2/c5-1-3-7-8-4-2-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFZUXHZXUFQOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)SSCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143006 | |
Record name | Disulfide, bis(2-chloroethyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disulfide, bis(2-chloroethyl) | |
CAS RN |
1002-41-1 | |
Record name | Bis(2-chloroethyl) disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC10976 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10976 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Disulfide, bis(2-chloroethyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-bis(2-chloroethyl)disulfane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bis(2-chloroethyl) disulfide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ3GQ42HNY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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